N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide
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Overview
Description
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide is a complex organic compound that features a bromothiophene moiety, an oxadiazole ring, and a dimethoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide typically involves multiple steps:
Formation of the Bromothiophene Intermediate: This can be achieved by brominating thiophene using N-bromosuccinimide (NBS) in the presence of a solvent like dichlorobenzene.
Synthesis of the Oxadiazole Ring: The bromothiophene intermediate is then reacted with hydrazine hydrate and carbon disulfide to form the oxadiazole ring.
Coupling with Dimethoxybenzamide: Finally, the oxadiazole derivative is coupled with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene and oxadiazole moieties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction can lead to different oxidation states of the thiophene and oxadiazole rings .
Scientific Research Applications
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: It can be used in the synthesis of conjugated polymers for organic electronic applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Organic Electronics: The compound’s electronic properties make it suitable for use in organic semiconductors and other electronic devices.
Mechanism of Action
The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole
- Tris[4-(5-bromothiophen-2-yl)phenyl]amine
Uniqueness
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide is unique due to its combination of a bromothiophene moiety, an oxadiazole ring, and a dimethoxybenzamide group. This unique structure imparts specific electronic and chemical properties that make it suitable for a wide range of applications in medicinal chemistry, materials science, and organic electronics .
Properties
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O4S/c1-21-9-5-3-4-8(12(9)22-2)13(20)17-15-19-18-14(23-15)10-6-7-11(16)24-10/h3-7H,1-2H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCKYJXUMMWYOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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